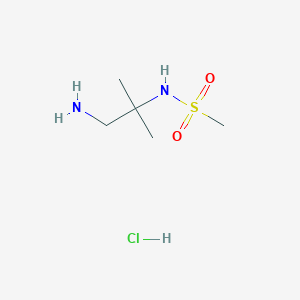![molecular formula C9H18N4O2 B1423004 N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide CAS No. 1306615-58-6](/img/structure/B1423004.png)
N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide
Vue d'ensemble
Description
N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide is a complex organic compound belonging to the category of piperidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide typically involves multiple steps starting from commercially available starting materials. The process often includes:
Formation of the Piperidine Ring: The synthesis usually begins with the construction of the piperidine ring, which can be achieved through various cyclization reactions.
Introduction of Functional Groups:
Final Assembly: The final step typically involves the acylation reaction to introduce the acetamide group, completing the structure of the compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using optimized reaction conditions and catalysts to ensure high yield and purity. This often involves automated processes and continuous flow techniques to improve efficiency and reduce costs.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically facilitated by reagents such as hydrogen peroxide or catalytic systems.
Reduction: It may also undergo reduction reactions using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace specific substituents on the compound.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, amines.
Major Products Formed: The products formed depend on the specific reactions undertaken. For example, oxidation might lead to the formation of N-oxides, while reduction can yield secondary amines or alcohols depending on the conditions.
Applications De Recherche Scientifique
Chemistry: N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide is used in chemical research to study reaction mechanisms and to synthesize new compounds with potential bioactivity.
Biology: In biological studies, this compound is often investigated for its interaction with biological molecules and its potential as a bioactive agent.
Medicine: The most significant applications are found in medicinal chemistry, where it is explored for its potential as a therapeutic agent due to its unique ability to interact with specific molecular targets.
Industry: In industrial settings, it may be used in the development of pharmaceuticals, agrochemicals, and other specialized chemical products.
Mécanisme D'action
The exact mechanism of action of N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide varies depending on its application. Generally, it interacts with specific enzymes or receptors in the body, modulating their activity. The molecular targets often involve key pathways in cellular processes, making this compound a valuable tool in drug development.
Comparaison Avec Des Composés Similaires
Piperidine itself.
N-methylpiperidine.
N-acetylpiperidine.
These compounds, while structurally related, do not possess the same combination of functional groups, making N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide unique in its reactivity and applications.
Propriétés
IUPAC Name |
N-[4-[(Z)-N'-hydroxycarbamimidoyl]-1-methylpiperidin-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O2/c1-7(14)11-9(8(10)12-15)3-5-13(2)6-4-9/h15H,3-6H2,1-2H3,(H2,10,12)(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACHJLNJAIQDKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCN(CC1)C)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1(CCN(CC1)C)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1422921.png)


![2-Chloro-1-[2-(4-methoxyphenyl)azepan-1-yl]ethan-1-one](/img/structure/B1422925.png)

![N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride](/img/structure/B1422928.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,4-diazepane](/img/structure/B1422929.png)






![2-chloro-N-{[3-(methoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422939.png)
